molecular formula C12H22ClNO B117918 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride CAS No. 356572-08-2

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

Cat. No.: B117918
CAS No.: 356572-08-2
M. Wt: 231.76 g/mol
InChI Key: VSLXJPGBEIWMTR-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound with the molecular formula C12H21NO · HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is often used as a reference standard in pharmaceutical research and is related to memantine, a medication used to treat neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride typically involves the reaction of memantine hydrochloride with various reagents. One common method includes the use of concentrated nitric acid and sulfuric acid under ice bath conditions. The reaction is activated by stirring for about 4 hours, followed by the gradual addition of the intermediate compound. The reaction continues for an additional 3 hours after the ice bath is removed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is closely related to that of memantine. It acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, the compound can help to protect neurons from excitotoxicity, a process that can lead to cell damage and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its relationship to memantine makes it particularly valuable in neurological research and pharmaceutical development .

Properties

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXJPGBEIWMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629430
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356572-08-2
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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